

Solubility of 1,4-Diethylbenzene in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,4-Diethylbenzene

Cat. No.: B043851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,4-diethylbenzene** in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise knowledge of solute-solvent interactions. This document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such investigations.

Quantitative Solubility Data

The solubility of **1,4-diethylbenzene** is a critical parameter in various chemical processes, including synthesis, purification, and formulation. While qualitatively understood as being highly soluble in non-polar organic solvents and less soluble in polar ones, precise quantitative data is essential for accurate process design and modeling.

Solubility in Common Organic Solvents

Comprehensive quantitative solubility data for **1,4-diethylbenzene** in common organic solvents remains limited in publicly accessible literature. General observations indicate that **1,4-diethylbenzene** is miscible with ethanol, ethyl ether, and acetone, and soluble in benzene and carbon tetrachloride. It is also reported to be highly soluble in non-polar solvents such as hexane and toluene, with minimal solubility in more polar solvents like methanol.^[1]

Liquid-Liquid Equilibria in Ternary Systems

Quantitative data is available for the liquid-liquid equilibria (LLE) of ternary systems containing **1,4-diethylbenzene**, an alkane (undecane or tridecane), and tetrahydrothiophene 1,1-dioxide as the solvent. This data is crucial for designing extraction processes. The equilibrium tie-line data for these systems were determined at various temperatures.

The following tables summarize the mole fraction of each component in the alkane-rich phase (L1) and the solvent-rich phase (L2) at equilibrium.

Table 1: Liquid-Liquid Equilibrium Data for the Undecane (1) + **1,4-Diethylbenzene** (2) + Tetrahydrothiophene 1,1-Dioxide (3) System^[2]

Temperature (K)	Phase	Mole Fraction Undecane (x ₁)	Mole Fraction 1,4-Diethylbenzene (x ₂)	Mole Fraction Tetrahydrothiophene 1,1-Dioxide (x ₃)
323.15	L1	0.887	0.000	0.113
L2	0.048	0.000	0.952	
L1	0.775	0.125	0.100	
L2	0.055	0.115	0.830	
L1	0.650	0.260	0.090	
L2	0.065	0.240	0.695	
L1	0.510	0.410	0.080	
L2	0.080	0.380	0.540	
L1	0.355	0.575	0.070	
L2	0.105	0.540	0.355	
348.15	L1	0.865	0.000	0.135
L2	0.065	0.000	0.935	
L1	0.740	0.140	0.120	
L2	0.075	0.125	0.800	
L1	0.600	0.290	0.110	
L2	0.090	0.265	0.645	
L1	0.445	0.455	0.100	
L2	0.115	0.425	0.460	
373.15	L1	0.835	0.000	0.165
L2	0.090	0.000	0.910	
L1	0.690	0.165	0.145	

L2	0.105	0.145	0.750
L1	0.530	0.335	0.135
L2	0.125	0.310	0.565

Table 2: Liquid-Liquid Equilibrium Data for the Tridecane (1) + **1,4-Diethylbenzene** (2) + Tetrahydrothiophene 1,1-Dioxide (3) System[2]

Temperature (K)	Phase	Mole Fraction Tridecane (x_1)	Mole Fraction 1,4-Diethylbenzene (x_2)	Mole Fraction Tetrahydrothiophene 1,1-Dioxide (x_3)
323.15	L1	0.915	0.000	0.085
L2	0.030	0.000	0.970	
L1	0.810	0.110	0.080	
L2	0.035	0.095	0.870	
L1	0.690	0.235	0.075	
L2	0.040	0.210	0.750	
L1	0.555	0.375	0.070	
L2	0.050	0.345	0.605	
L1	0.400	0.540	0.060	
L2	0.065	0.505	0.430	
348.15	L1	0.890	0.000	0.110
L2	0.045	0.000	0.955	
L1	0.770	0.125	0.105	
L2	0.050	0.110	0.840	
L1	0.635	0.265	0.100	
L2	0.060	0.240	0.700	
L1	0.485	0.425	0.090	
L2	0.075	0.400	0.525	
373.15	L1	0.860	0.000	0.140
L2	0.065	0.000	0.935	
L1	0.725	0.145	0.130	

L2	0.075	0.130	0.795
L1	0.575	0.305	0.120
L2	0.090	0.280	0.630

Experimental Protocols

The determination of solubility data requires rigorous experimental procedures to ensure accuracy and reproducibility. The following section details the methodology used to obtain the liquid-liquid equilibrium data presented above.

Determination of Tie-Line Data for Ternary Systems

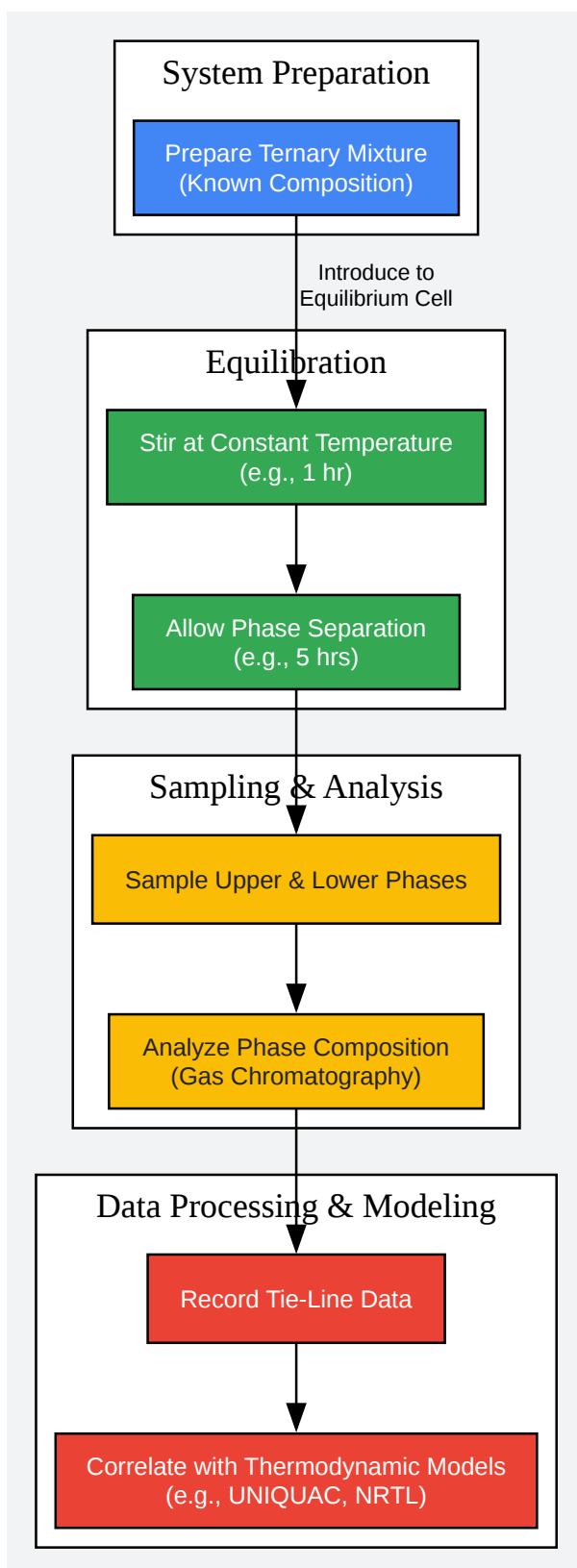
The experimental determination of tie-line data for the ternary systems involving undecane, tridecane, **1,4-diethylbenzene**, and tetrahydrothiophene 1,1-dioxide was conducted using the following procedure:[2]

- Materials: All chemicals were of high purity (mass fraction > 0.99) and were stored over a drying agent before use. The purity was verified by gas chromatography.
- Apparatus: A jacketed glass cell with a volume of 50 cm³ was used for the equilibrium measurements. The temperature of the cell was controlled to within ± 0.03 K by circulating silicon oil from a thermostatic bath.
- Procedure:
 - Known amounts of the three components (alkane, **1,4-diethylbenzene**, and tetrahydrothiophene 1,1-dioxide) were introduced into the glass cell.
 - The mixture was agitated for 1 hour using a stirrer at a speed of 1100 rpm to ensure thorough mixing and to reach equilibrium.
 - After stirring, the mixture was allowed to settle for at least 5 hours to ensure complete phase separation.
 - Samples were then carefully withdrawn from both the upper (alkane-rich) and lower (solvent-rich) phases.

- Analysis: The composition of each phase was determined by gas chromatography.
 - A gas chromatograph equipped with a thermal conductivity detector was used.
 - The injector and detector temperatures were maintained at 573.15 K.
 - The column temperature was programmed with an initial temperature of 353.15 K (held for 1 min), followed by a ramp of 5 K·min⁻¹ to a final temperature of 393.15 K (held for 1 min).
 - Nitrogen was used as the carrier gas at a flow rate of 2.5·10⁻⁵ m³·min⁻¹.
 - The reproducibility of the mass fraction measurements was within ±0.005.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination and analysis of liquid-liquid equilibrium data.



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References

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